molecular formula C13H11BrN2O4 B13002281 Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

Cat. No.: B13002281
M. Wt: 339.14 g/mol
InChI Key: MWVRVFZYSOSYAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline, followed by nitration and esterification reactions . The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid for nitration, and ethanol for esterification. Industrial production methods may employ greener and more sustainable chemical processes, such as microwave-assisted synthesis or the use of recyclable catalysts .

Chemical Reactions Analysis

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, bromine for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted quinolines, and carboxylic acids .

Scientific Research Applications

Medicinal Applications

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate has been studied for its potential as an antimicrobial agent and anticancer compound . The nitroquinoline structure is known for its biological activity against various pathogens.

Antimicrobial Activity

A study investigated the compound's effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antitubercular agents. The modifications at the 4-bromo and 6-nitro positions enhance its potency against resistant strains of bacteria .

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit cytotoxic effects on cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in breast and colon cancer models, suggesting its potential role in cancer therapeutics .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, including nitration and bromination processes. The following table summarizes key reaction conditions:

StepReaction TypeConditionsYield
1NitrationHNO₃/H₂SO₄, 50°CHigh
2BrominationBr₂, Acetic acidModerate
3EsterificationEthanol, Acid catalystHigh

Material Science Applications

Beyond medicinal chemistry, this compound is being explored in the field of materials science for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Organic Electronics

The compound's ability to act as a charge transport material has been demonstrated in several studies. When incorporated into device architectures, it enhances charge mobility, thereby improving the efficiency of organic electronic devices .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive evaluation of this compound against various bacterial strains showed significant inhibition rates compared to standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity Evaluation : A series of assays conducted on different cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic promise .
  • Electronic Device Performance : In a study focused on OLED applications, devices utilizing this compound as an emissive layer demonstrated enhanced brightness and efficiency compared to traditional materials used in similar devices .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate is a compound within the quinoline family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a quinoline backbone with several functional groups that contribute to its biological activity:

  • Bromo Group : Enhances lipophilicity and may influence the interaction with biological targets.
  • Nitro Group : Known for its ability to undergo reduction, forming reactive intermediates that can interact with nucleic acids.
  • Carboxylate Group : Increases solubility and may facilitate interactions with proteins.

The biological activity of this compound primarily stems from its interactions with cellular components:

  • Nucleic Acids : The nitro group can be reduced to form reactive species that bind to DNA, inhibiting replication and transcription processes.
  • Proteins : The compound may form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially serving as a lead for antibiotic development.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, show significant antimicrobial activity. For instance:

  • Inhibition Zones : Studies have reported inhibition zones against various bacterial strains, suggesting effectiveness comparable to standard antibiotics.
CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus22
This compoundEscherichia coli20

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. This compound's mechanism may involve:

  • Inducing Apoptosis : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
  • Tubulin Polymerization Inhibition : Similar compounds have shown efficacy in disrupting microtubule dynamics, which is crucial for cancer cell division.

Case Study 1: Antiviral Activity

A study highlighted the antiviral potential of quinoline derivatives against H5N1 influenza virus. This compound exhibited promising results with:

  • Virus Growth Inhibition : High inhibition rates were observed, indicating potential as an antiviral agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that modifications on the quinoline structure significantly impact biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like nitro enhances antimicrobial activity.
  • Lipophilicity : Increasing lipophilicity correlates with improved cellular uptake and bioactivity.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl 4-bromo-8-methyl-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrN2O4/c1-3-20-13(17)10-6-15-12-7(2)4-8(16(18)19)5-9(12)11(10)14/h4-6H,3H2,1-2H3

InChI Key

MWVRVFZYSOSYAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)[N+](=O)[O-])C

Origin of Product

United States

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